

5-Bromo-2-benzoxazolinone molecular weight and formula

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Compound of Interest

Compound Name: 5-Bromo-2-benzoxazolinone

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In-Depth Technical Guide: 5-Bromo-2-benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and a potential biological signaling pathway of **5-Bromo-2-benzoxazolinone**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Data Presentation

The fundamental molecular properties of **5-Bromo-2-benzoxazolinone** are summarized below.

Parameter	Value	Reference(s)
Molecular Formula	C7H4BrNO2	[1][2][3][4]
Molecular Weight	214.02 g/mol	[1][2][3][4]
CAS Number	14733-73-4	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	218-222 °C	



Experimental Protocols

A general methodology for the synthesis of benzoxazol-2(3H)-one derivatives, adaptable for **5-Bromo-2-benzoxazolinone**, is detailed below. This protocol is based on the reaction of the corresponding 2-aminophenol with a carbonylating agent.

Synthesis of 5-Bromobenzo[d]oxazol-2(3H)-one

This procedure is adapted from a general method for the synthesis of benzoxazolidin-2-ones.

Materials:

- 2-Amino-4-bromophenol
- Ethyl imidazole-1-carboxylate (EImC)
- Potassium carbonate (K₂CO₃)
- Tetrahydrofuran (THF)
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator

Procedure:

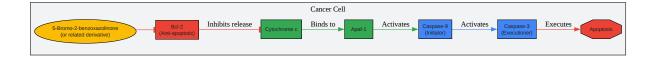
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-bromophenol (1 equivalent) in tetrahydrofuran (THF).
- Addition of Reagents: To the solution, add potassium carbonate (K₂CO₃, 1.5 equivalents) and ethyl imidazole-1-carboxylate (EImC, 1.2 equivalents).



- Reaction: Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
- Extraction: Quench the residue with water and extract the product with ethyl acetate (2 x 100 mL).
- Purification: Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
- Isolation: Remove the solvent by rotary evaporation. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:5 v/v) as the eluent to obtain the pure **5-bromo-2-benzoxazolinone**.

Mandatory Visualization

The following diagram illustrates a potential signaling pathway for apoptosis induction in cancer cells by a benzoxazole derivative. Benzoxazole compounds have been shown to modulate the expression of key proteins in the apoptotic cascade.



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Caption: Apoptotic pathway potentially induced by a benzoxazole derivative.

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